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Compound of Interest

Compound Name: 4-Hydroxyisoleucine

Cat. No.: B2902788 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity and safety

assessment of 4-Hydroxyisoleucine (4-HIL), a non-proteinogenic amino acid primarily found

in fenugreek seeds (Trigonella foenum-graecum). The information presented herein is compiled

from preclinical studies and computational models to support further research and development

of this compound for its potential therapeutic applications, including its insulinotropic and

antidiabetic properties.

Executive Summary
Preclinical safety evaluations, primarily conducted on a standardized fenugreek seed extract

containing 4-Hydroxyisoleucine and trigonelline (IDM01), indicate a favorable safety profile.

These studies, conducted in accordance with OECD guidelines, suggest that 4-HIL has low

acute oral toxicity, is not mutagenic or genotoxic, and has a high no-observed-adverse-effect

level (NOAEL) in sub-chronic toxicity studies. Computational analyses of pure 4-
Hydroxyisoleucine further support its low toxicity potential.

Quantitative Toxicity Data
The majority of the available quantitative toxicity data comes from studies on IDM01, a

standardized fenugreek seed extract. The findings from these studies are summarized below.

Table 1: Acute Oral Toxicity of IDM01 in Rats
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Test
Substanc
e

Guideline Species Sex
Route of
Administr
ation

LD50
(Median
Lethal
Dose)

Observati
ons

IDM01 OECD 423

Sprague-

Dawley

Rats

Female Oral

>2000

mg/kg

body

weight[1]

[2]

No

mortality or

treatment-

related

adverse

signs

observed.

[1][2]

Table 2: Sub-chronic (90-Day) Oral Toxicity of IDM01 in
Rats

Test
Substanc
e

Guideline Species Sex
Route of
Administr
ation

NOAEL
(No-
Observed
-Adverse-
Effect
Level)

Dose
Levels
Tested

IDM01 OECD 408

Sprague-

Dawley

Rats

Male &

Female
Oral

500 mg/kg

body

weight/day[

1][2]

250, 500,

and 1000

mg/kg

body

weight/day[

1][2]

Table 3: Genotoxicity and Mutagenicity of IDM01
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Assay Guideline
Test
System

Metabolic
Activation

Test
Substance
Concentrati
on

Result

Bacterial

Reverse

Mutation

Assay (Ames

Test)

OECD 471

Salmonella

typhimurium

strains

With and

without S9

activation

Up to 5000 µ

g/plate [1][2]

Non-

mutagenic[1]

[2]

In Vitro

Chromosoma

l Aberration

Test

OECD 473

Cultured

mammalian

cells

With and

without S9

activation

Up to 50

mg/culture[1]

[2]

Non-

genotoxic[1]

[2]

Table 4: In Silico Toxicity Predictions for Pure 4-
Hydroxyisoleucine

Toxicity Endpoint Prediction Confidence/Score

Human Hepatotoxicity Non-toxic Score: 0.11

hERG Blockade

(Cardiotoxicity)
Non-cardiotoxic 90% confidence

Ames Mutagenicity Non-mutagenic -

Carcinogenicity Non-carcinogenic -

Respiratory Toxicity Very slight risk -

Experimental Protocols
The following sections detail the methodologies employed in the key toxicity studies for the

standardized fenugreek seed extract, IDM01, based on the referenced OECD guidelines.

Acute Oral Toxicity Study (Following OECD Guideline
423)
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The acute oral toxicity of IDM01 was assessed using the Acute Toxic Class Method.

Test System: Sprague-Dawley rats (female).

Dosing: A single limit dose of 2000 mg/kg body weight was administered orally via gavage.

Vehicle: Distilled water.

Observation Period: Animals were observed for 14 days post-administration for signs of

morbidity and mortality.

Parameters Monitored: Clinical signs of toxicity, body weight changes, and gross

pathological changes at necropsy.

Sub-chronic 90-Day Repeated Dose Oral Toxicity Study
(Following OECD Guideline 408)
This study was conducted to evaluate the potential adverse effects of repeated oral

administration of IDM01.

Test System: Sprague-Dawley rats (male and female).

Dose Groups: Four groups of animals received IDM01 in distilled water daily via oral gavage

at doses of 0 (control), 250, 500, or 1000 mg/kg body weight/day for 90 days.

Recovery Groups: Additional groups for the control and high-dose levels were included for a

28-day recovery period to assess the reversibility of any observed effects.

Parameters Monitored:

Clinical Observations: Daily checks for signs of toxicity.

Body Weight and Food/Water Consumption: Measured weekly.

Hematology and Clinical Biochemistry: Assessed at the end of the treatment period.

Organ Weights: Major organs were weighed at necropsy.
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Histopathology: Microscopic examination of major organs and tissues.

Bacterial Reverse Mutation Assay (Ames Test)
(Following OECD Guideline 471)
This assay was performed to assess the mutagenic potential of IDM01.

Test System:Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and

Escherichia coli strain WP2uvrA.

Method: Plate incorporation method.

Metabolic Activation: The assay was conducted with and without an exogenous metabolic

activation system (S9 mix from Aroclor 1254-induced rat liver).

Test Concentrations: A range of concentrations up to 5000 µ g/plate were tested.

Endpoint: A significant, dose-related increase in the number of revertant colonies compared

to the negative control was considered a positive result.

In Vitro Mammalian Chromosomal Aberration Test
(Following OECD Guideline 473)
This test was conducted to determine the potential of IDM01 to induce structural chromosomal

aberrations in cultured mammalian cells.

Test System: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human

peripheral blood lymphocytes).

Metabolic Activation: The assay was performed with and without an S9 metabolic activation

system.

Treatment: Cells were exposed to various concentrations of IDM01 for a short duration.

Endpoint: The frequency of structural chromosomal aberrations in metaphase cells was

analyzed microscopically.
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Visualizations: Experimental Workflows and
Signaling Pathways
Experimental Workflows

Phase 1: Preparation

Phase 2: Dosing and Observation Phase 3: Analysis

Acclimatization of Female Rats
(Sprague-Dawley, 5 days) Fasting (overnight) Dose Preparation

(IDM01 in distilled water)
Single Oral Gavage

(2000 mg/kg) 14-Day Observation Period

Daily Clinical Observations

Weekly Body Weight Measurement Gross Necropsy Data Analysis LD50 Determination

Phase 1: Study Setup

Phase 2: Dosing and Monitoring (90 Days) Phase 3: Terminal Analysis

Recovery Phase (28 Days)
Animal Acclimatization
(Male & Female Rats)

Randomization into Groups
(Control, Low, Mid, High Dose)

Daily Oral Gavage

High Dose & Control Groups
(No Treatment)

Daily Clinical Observations

Weekly Body Weight & 
Food/Water Consumption

Hematology & 
Clinical Biochemistry

Gross Necropsy & 
Organ Weights

NOAEL Determination

Histopathology

Monitor for Reversibility
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Mechanism of Improved Insulin Sensitivity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine:
Physicochemical, pharmacokinetic, and DFT-based approaches - PMC
[pmc.ncbi.nlm.nih.gov]

2. phcogres.com [phcogres.com]

To cite this document: BenchChem. [Initial Toxicity and Safety Assessment of 4-
Hydroxyisoleucine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2902788#initial-toxicity-and-safety-assessment-of-4-
hydroxyisoleucine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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